![molecular formula C12H19NO4 B2574317 Acide 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylique CAS No. 150543-61-6](/img/structure/B2574317.png)

Acide 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylique

Vue d'ensemble

Description

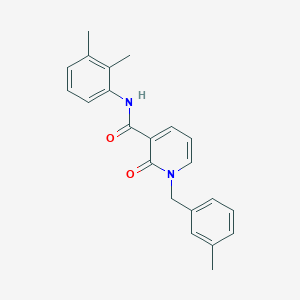

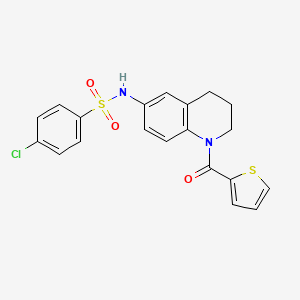

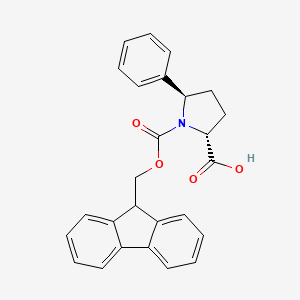

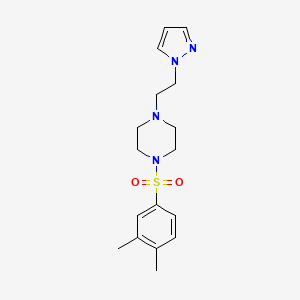

“5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid” is a chemical compound that has been used in the field of organic synthesis . It is a precursor to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .

Synthesis Analysis

The synthesis of this compound involves the regioselective introduction and transformation of substituents at the C1 carbon . The tert-butoxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group attached to a spiro[2.4]heptane ring . The tert-butoxycarbonyl group is a protecting group used in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involving this compound include the reaction with single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs . The tert-butoxycarbonyl group can be removed under certain conditions, such as with strong acids .

Applications De Recherche Scientifique

Synthèse de Dipeptides

Le composé est utilisé dans la synthèse de dipeptides. Il est utilisé comme matière première dans la synthèse de dipeptides avec des réactifs de couplage couramment utilisés . Le réactif de couplage distinctif N, N ′-diéthylène- N ′′-2-chloroéthyl thiophosphoramide s'est avéré améliorer la formation d'amide dans les Boc-AAILs sans ajout de base, donnant les dipeptides avec des rendements satisfaisants en 15 min .

Applications des Liquides Ioniques

Le composé est utilisé dans la préparation de liquides ioniques à température ambiante dérivés d'acides aminés protégés par tert-butyloxycarbonyl (Boc-AAILs) disponibles dans le commerce . Ces liquides ioniques ont été largement utilisés dans la synthèse peptidique comme support synthétique, réactif de clivage et solvants .

3. Précurseur des β-aminoacides Conformationnellement Contraints Le composé est utilisé comme précurseur des β-aminoacides conformationnellement contraints. Ces azabicycles ont le potentiel de former des oligomères avec des structures secondaires définies . Des exemples choisis de ces précurseurs sont convertis en leurs dérivés d'acides aminés correspondants .

Synthèse d'Oligomères

Le composé est utilisé dans la synthèse d'oligomères de quatre à huit β-aminoacides. Ces oligomères présentent une structure de pliage secondaire de plus en plus ordonnée avec une augmentation de la longueur de l'oligomère .

5. Déprotection Douce du Groupe N-Boc Le composé est utilisé dans une méthode douce pour la déprotection sélective du groupe N-Boc à partir d'un ensemble de composés structurellement diversifiés, comprenant des substrats aliphatiques, aromatiques et hétérocycliques, en utilisant du chlorure d'oxalyle dans du méthanol .

6. Synthèse de Nouveaux Liquides Ioniques à Température Ambiante (RTILs) Le composé est utilisé dans la synthèse de nouveaux RTILs comprenant le cation 1-éthyl-3-méthylimidazolium et les anions de 20 acides aminés protégés par tert-butyloxycarbonyl (Boc) disponibles dans le commerce .

Mécanisme D'action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl-protected amino acid derivative . These types of compounds are often used in peptide synthesis , suggesting that its targets could be specific enzymes or receptors involved in peptide-related biochemical processes.

Mode of Action

As a tert-butyloxycarbonyl-protected amino acid derivative, it likely interacts with its targets by participating in peptide synthesis . The tert-butyloxycarbonyl group serves as a protecting group that can be added to amines under aqueous conditions . This protection allows for selective reactions to occur during peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid are likely related to peptide synthesis . The compound, being a tert-butyloxycarbonyl-protected amino acid derivative, is used as a starting material in dipeptide synthesis . Therefore, it may influence the pathways related to peptide formation and protein synthesis.

Result of Action

Given its role in peptide synthesis , it can be inferred that the compound may influence protein structure and function, potentially leading to changes in cellular processes.

Action Environment

The action of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in peptide synthesis could be affected by factors such as pH, temperature, and the presence of other reactive groups .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used as a substrate for coupling reactions with enzymes like peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is primarily based on the reactivity of the carboxylic acid group and the stability provided by the tert-butoxycarbonyl (Boc) protecting group .

Cellular Effects

The effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid on cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by participating in the synthesis of peptides that are crucial for various cellular functions. This compound can affect cell signaling pathways by contributing to the synthesis of signaling peptides and proteins. Additionally, it can impact gene expression and cellular metabolism by providing the necessary building blocks for protein synthesis .

Molecular Mechanism

At the molecular level, 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid exerts its effects through its interactions with biomolecules involved in peptide synthesis. The Boc protecting group provides stability to the compound, allowing it to participate in coupling reactions without undergoing premature degradation. This stability is crucial for the successful formation of peptide bonds. The compound can also act as an inhibitor or activator of certain enzymes involved in peptide synthesis, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid can change over time due to its stability and degradation properties. The Boc protecting group provides temporal stability, allowing the compound to remain active for extended periods during synthesis reactions. Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have shown that the compound can maintain its stability and activity for several hours to days, depending on the specific conditions .

Dosage Effects in Animal Models

The effects of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid in animal models vary with different dosages. At lower dosages, the compound can effectively participate in peptide synthesis without causing adverse effects. At higher dosages, it may exhibit toxic effects, leading to cellular damage or dysfunction. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and any further increase in dosage results in toxicity .

Metabolic Pathways

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other coupling enzymes that facilitate the formation of peptide bonds. The compound can also affect metabolic flux by providing the necessary substrates for protein synthesis, thereby influencing the levels of various metabolites involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where peptide synthesis occurs. The Boc protecting group also aids in the compound’s stability during transport, preventing premature degradation and ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGGYBREHVBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150543-61-6 | |

| Record name | 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2574235.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2574236.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)

![ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2574244.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)

![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)

![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2574254.png)

![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)

![6-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2574257.png)